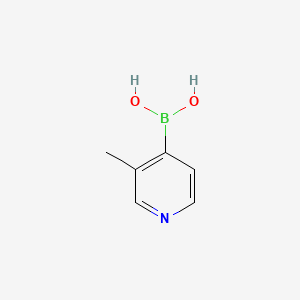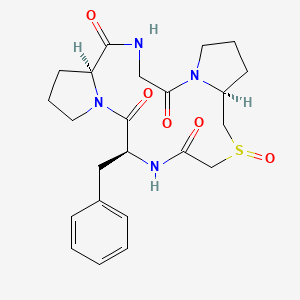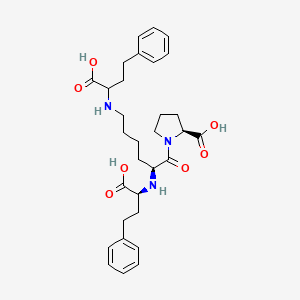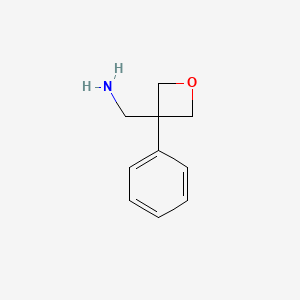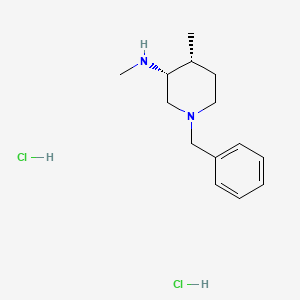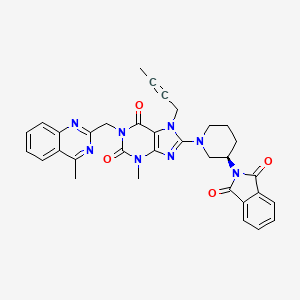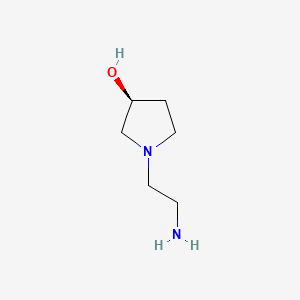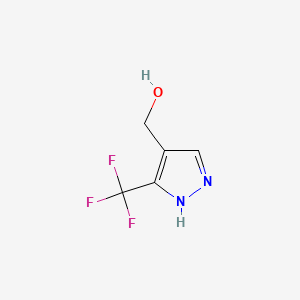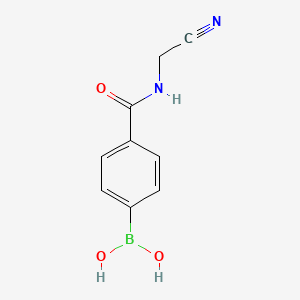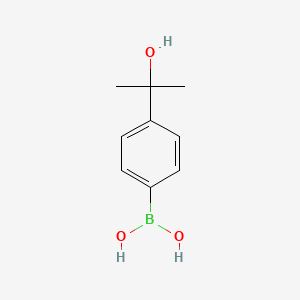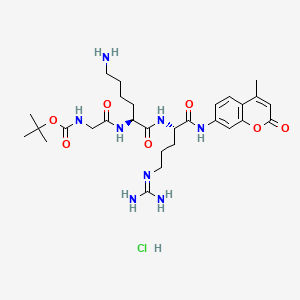
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride” is a substrate for the Kex2 endoprotease . It is also known by the synonyms Boc-Gly-Lys-Arg-Amc-HCl and tert-butyl 2-((S)-6-amino-1-((S)-5-guanidino-1-(4-methyl-2-oxo-2H-chromen-7-ylamino)-1-oxopentan-2-ylamino)-1-oxohexan-2-ylamino)-2-oxoethylcarbamate hydrochloride .
Molecular Structure Analysis
The molecular formula of “N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride” is C29H45ClN8O7 and it has a molecular weight of 653.18 . The InChI string and SMILES string provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is available in powder form and is soluble in methanol at a concentration of 50 mg/mL . It is recommended to be stored at a temperature below -15°C .Aplicaciones Científicas De Investigación
Enzymatic Substrate Applications
Transglutaminase 2 Substrates : Small glutamate-containing peptides, including those similar to N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride, with coumarin derivatives as fluorescent leaving groups, have been synthesized and shown to act as substrates for transglutaminase 2 (TGase 2). These compounds, due to their excellent water solubility, have allowed for extensive kinetic characterizations of TGase 2-catalyzed reactions, highlighting the impact of the coumarin skeleton's substitution pattern on enzymatic activity (Wodtke et al., 2016).
Thrombin Activity Monitoring : Peptides containing C-terminal 7-amino-4-methylcoumarin (AMC), structurally related to N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride, have been used in the development of the thrombin generation test (TGT). These fluorogenic substrates showed improved water solubility and kinetic parameters compared to existing substrates, offering potential for enhanced monitoring of thrombin activity in clinical assays (van Berkel et al., 2012).
Proteolytic Enzyme Studies
Arginine Aminopeptidase Characterization : An arginine aminopeptidase from Lactobacillus sakei, which selectively hydrolyzes basic amino acids from peptide substrates, has been studied using derivatives including Arg-7-amido-4-methylcoumarin and Lys-AMC. These studies have contributed to understanding the enzyme's specificity and potential role in bacterial survival in certain environments (Sanz & Toldrá, 2002).
Synthesis and Biological Activity
Chemosensor Development : Coumarin-based chemosensors, leveraging the structure of 7-amido-4-methylcoumarin derivatives, have been synthesized for the selective and sensitive detection of amino acids and metal ions. Such chemosensors, including those structurally related to N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride, have applications in biochemical and medical research, offering tools for the detection of biologically relevant molecules (Li et al., 2019).
Propiedades
IUPAC Name |
tert-butyl N-[2-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N8O7.ClH/c1-17-14-24(39)43-22-15-18(10-11-19(17)22)35-25(40)21(9-7-13-33-27(31)32)37-26(41)20(8-5-6-12-30)36-23(38)16-34-28(42)44-29(2,3)4;/h10-11,14-15,20-21H,5-9,12-13,16,30H2,1-4H3,(H,34,42)(H,35,40)(H,36,38)(H,37,41)(H4,31,32,33);1H/t20-,21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHPBUDRCWAHCH-GUTACTQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45ClN8O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride | |
CAS RN |
133448-23-4 |
Source


|
| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133448-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

